molecular formula C7H13NO3S B556431 N-Acetyl-D-methionine CAS No. 1509-92-8

N-Acetyl-D-methionine

Cat. No. B556431
CAS RN: 1509-92-8
M. Wt: 191,24 g/mole
InChI Key: XUYPXLNMDZIRQH-ZCFIWIBFSA-N
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Description

N-Acetyl-DL-methionine is a methionine derivative that is methionine in which one of the amine hydrogens is substituted by an acetyl group . It is used as a pharmaceutical intermediate and biochemical reagent . It is also used as a peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness .


Synthesis Analysis

The synthesis of N-methylated polypeptides, which includes N-acetyl-D-methionine, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers .


Molecular Structure Analysis

N-Acetyl-D-methionine has a linear formula of CH3SCH2CH2CH(NHCOCH3)CO2H . It contains a carboxyl group, an N-acetyl group, and a side chain attached to a C3 atom .


Chemical Reactions Analysis

The reaction kinetics for the hydrolysis of N-acetyl-DL-methionine have been studied .


Physical And Chemical Properties Analysis

N-Acetyl-DL-methionine has a molecular weight of 191.25 and a melting point of 117-119 °C (lit.) . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Application Summary

N-Acetyl-L-methionine (NALM) has been studied for its production effects and bioavailability in lactating dairy cows . Two experiments were conducted to investigate these aspects .

Methods of Application

In the first experiment, 18 multiparous Holstein cows were used in a replicated, 3 × 3 Latin square design experiment with three 28-day periods. The cows were given three treatments: a basal diet estimated to supply 45 g/d digestible Met (dMet) or 1.47% of metabolizable protein (MP; control), a basal diet top-dressed with 32 g/d of NALM to achieve dMet supply of 2.2% of MP, and a basal diet top-dressed with 56 g/d of NALM to achieve dMet supply of 2.6% of MP .

In the second experiment, 4 rumen-cannulated lactating Holstein cows were used in a 4 × 4 Latin square design experiment with four 12-day periods. A 12-day period for baseline data collection and 4 days for determination of rumen escape (RE) of NALM preceded the Latin square experiment .

I also found that N-Acetyl-D,L-Methionine is used as a pharmaceutical secondary standard and certified reference material . It is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Pharmaceutical Secondary Standard

Application Summary

N-Acetyl-D,L-Methionine is used as a pharmaceutical secondary standard and certified reference material . It is suitable for use in several analytical applications .

Methods of Application

These secondary standards are qualified as Certified Reference Materials . They are used in various analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Results or Outcomes

The use of these standards provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards .

Substrate for Enzyme Characterization

Application Summary

N-Acetyl-D-methionine may be used as a substrate to identify, differentiate and characterize N-acylamino acid racemase(s) and N-acyl-D-amino acid amidohydrolase(s) .

Methods of Application

In this application, N-Acetyl-D-methionine is used as a substrate in enzymatic reactions involving N-acylamino acid racemase(s) and N-acyl-D-amino acid amidohydrolase(s). The enzyme’s activity can be measured based on the conversion of N-Acetyl-D-methionine .

Results or Outcomes

The results of these experiments can help in the identification and characterization of the enzymes .

Methionine Production

Application Summary

N-Acetyl-D-methionine is used in the production of methionine . Methionine is an essential amino acid that plays a crucial role in many biological processes .

Methods of Application

The production of methionine involves fermentation processes, especially from natural biological sources . The highest L-methionine concentration from natural sources reached so far amounts to 35 g/L and is published as a patent using a genetically modified organism of Escherichia coli .

Results or Outcomes

The production of methionine contributes to the world market with an emphasis on fermentation processes . The process delivers several hundred tons per year of pharmaceutical-grade L-methionine .

Antioxidant, Antimicrobial, and DNA Damage Analysis

Application Summary

N-Acetyl-D-methionine is used in the analysis of biological activity like antioxidant, antimicrobial, and DNA damage of paracetamol .

Methods of Application

In this application, N-Acetyl-D-methionine is used as a component in the analysis of paracetamol’s biological activities . The hepatotoxicity of paracetamol ester prodrugs including sulfur-containing amino acids, such as methionine, N-acetyl cysteine, and cysteine, was analyzed .

Results or Outcomes

The hepatotoxicity of paracetamol ester prodrugs including sulfur-containing amino acids, such as methionine, N-acetyl cysteine, and cysteine, was found to be negligible in comparison to the parent drug . Antibacterial, antioxidant, and cancer-preventive qualities were also demonstrated .

Future Directions

N-Acetyl-l-leucine, a similar compound, is being intensively studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine and restless legs syndrome . This suggests potential future directions for the study and application of N-Acetyl-D-methionine.

properties

IUPAC Name

(2R)-2-acetamido-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYPXLNMDZIRQH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030786
Record name N-Acetyl-D-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-methionine

CAS RN

1509-92-8
Record name N-Acetyl-D-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1509-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylmethionine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-D-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-D-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.677
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Record name N-ACETYLMETHIONINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D624N0TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
TT Daabees, DW Andersen, WL Zike… - The Journal of …, 1984 - academic.oup.com
… Absorbed N-acetyl-D-methionine is probably cleared to the glomerular filtrate and excreted. However, urinary excretion was not measured in this study. Our N-acetyl-D-methionine data …
Number of citations: 22 academic.oup.com
JT Rotruck, RW Boggs - The Journal of Nutrition, 1975 - Elsevier
… N-acetyl-D-methionine was not readily cleaved to acetate and o-methionine. This was consistent with our obser vation that N-acetyl-D-methionine … Cleavage of N-acetyl-D-methionine by …
Number of citations: 35 www.sciencedirect.com
RW Boggs, JT Rotruck, RA Damico - The Journal of Nutrition, 1975 - academic.oup.com
… Our work clearly establishes that N-acetyl-D-methionine is not … L-me thionine, does not hydrolyze N-acetyl-Dmethionine. … growing rat, and that N-acetyl-D-methionine is not a source of …
Number of citations: 42 academic.oup.com
RJ Kadner - Journal of bacteriology, 1977 - Am Soc Microbiol
The transport and utilization of D-methionine was investigated in several strains of Escherichia coli K-12. Wild-type cells exhibit a single transport system with a Km of 1.16 muM. This …
Number of citations: 60 journals.asm.org
M Pokorny, E Marčenko, D Keglević - Phytochemistry, 1970 - Elsevier
… The finding that the baker's yeast metabolizes L-methionine partly into N-acetyl-Dmethionine seems to be of particular interest and could be explained as the result of an enzymic …
Number of citations: 60 www.sciencedirect.com
GM Mkrtchyan, SG Petrosyan, SA Dadayan… - Biotechnology in …, 2005 - elibrary.ru
… The resulting solution of N-acetyl-D-methionine free of an L-methionine admixture was … Chemical hydrolysis N-acetyl-D-methionine. The hydrolysis of N-acetyl-D-methionine was carried …
Number of citations: 0 elibrary.ru
M Friedman, MR Gumbmann - The Journal of nutrition, 1988 - academic.oup.com
… , Rotruck and Damico (49, 50) reported that weight gain in rats fed heated soy protein isolate furnishing 10% dietary protein was unaffected by the addition of N-acetyl-Dmethionine. …
Number of citations: 46 academic.oup.com
DH Baker - The Journal of Nutrition, 1979 - Elsevier
… N-acetyl-D-methionine in excess depressed growth only … • N-acetyl-D-methionine •spleen iron •crystalline … enzyme needed to hydrolyze N-acetyl-D-methionine to acetate and o-…
Number of citations: 28 www.sciencedirect.com
W Liu, D Tang, R Shi, J Lian, L Huang… - Biotechnology and …, 2019 - Wiley Online Library
… Firstly, via disruption of HPA3 encoding d-amino acid-N-acetyltransferase, d-methionine was accumulated in vivo and no N-acetyl-d-methionine production was observed. Further, …
Number of citations: 17 onlinelibrary.wiley.com
LD Stegink, LJ Filer Jr, GL Baker - The Journal of Nutrition, 1980 - Elsevier
… He reported that N-acetylD-methionine is also taken up by mucosal transport sites. However… , and is released to the serosal side as Nacetyl-D-methionine. If NALM is handled in this …
Number of citations: 42 www.sciencedirect.com

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